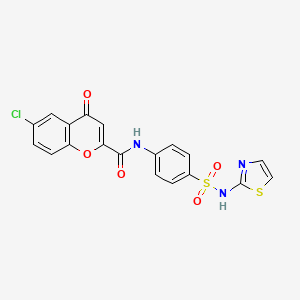

![molecular formula C23H20FN5O2S B12136191 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[4-amino-5-(4-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phényl]acétamide est un composé organique complexe qui présente un cycle triazole, un groupe fluorophényle et une partie benzyloxyphényle. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses propriétés pharmacologiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-{[4-amino-5-(4-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phényl]acétamide implique généralement plusieurs étapes :

Formation du cycle triazole : Le cycle triazole est synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et des nitriles appropriés en conditions acides ou basiques.

Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution aromatique nucléophile, souvent en utilisant du fluorobenzène et un nucléophile approprié.

Fixation de la partie benzyloxyphényle : Cette étape implique la réaction d’un dérivé benzyloxyphényle avec un agent acylant approprié pour former la structure finale de l’acétamide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et la mise en œuvre de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou les groupes nitro, les transformant en amines correspondantes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’atome de soufre peut produire des sulfoxydes ou des sulfones, tandis que la réduction du cycle triazole peut produire divers dérivés aminés.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer diverses réactions chimiques et mécanismes.

Biologie

Biologiquement, le composé a montré un potentiel en tant qu’agent antimicrobien. Des études ont démontré son efficacité contre une variété de pathogènes bactériens et fongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.

Médecine

En médecine, le composé est étudié pour ses propriétés anticancéreuses. Des études préliminaires suggèrent qu’il peut inhiber la croissance de certaines lignées cellulaires cancéreuses, éventuellement par l’induction de l’apoptose ou l’inhibition de la prolifération cellulaire.

Industrie

Industrialement, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique accrue ou des caractéristiques électroniques uniques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mécanisme D'action

Le mécanisme par lequel le 2-{[4-amino-5-(4-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phényl]acétamide exerce ses effets implique plusieurs cibles moléculaires et voies :

Action antimicrobienne : Le composé perturbe la synthèse de la paroi cellulaire bactérienne et interfère avec des processus enzymatiques essentiels.

Action anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses en activant les caspases et en perturbant la fonction mitochondriale. De plus, il peut inhiber les principales voies de signalisation impliquées dans la prolifération cellulaire.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-{[4-amino-5-(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phényl]acétamide

- 2-{[4-amino-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phényl]acétamide

Unicité

Comparé aux composés similaires, le 2-{[4-amino-5-(4-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phényl]acétamide présente des propriétés uniques dues à la présence du groupe fluorophényle. Ce groupe augmente la lipophilie et la stabilité métabolique du composé, ce qui peut conduire à des propriétés pharmacocinétiques et à une efficacité améliorées.

Propriétés

Formule moléculaire |

C23H20FN5O2S |

|---|---|

Poids moléculaire |

449.5 g/mol |

Nom IUPAC |

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C23H20FN5O2S/c24-18-8-6-17(7-9-18)22-27-28-23(29(22)25)32-15-21(30)26-19-10-12-20(13-11-19)31-14-16-4-2-1-3-5-16/h1-13H,14-15,25H2,(H,26,30) |

Clé InChI |

UHSNIVFVUUOVMN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

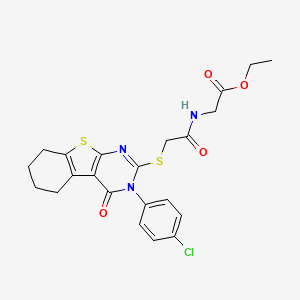

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136120.png)

![3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136121.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136126.png)

![2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12136130.png)

![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)

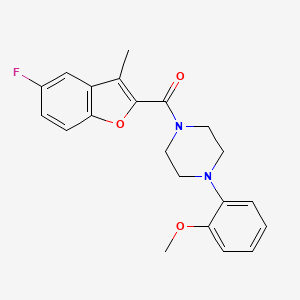

![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)

![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)